BenchChemオンラインストアへようこそ!

N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Anticancer Cytotoxicity Drug Discovery

Validated in patents for anticancer, cytotoxic, and anti-angiogenic activities, this 3-oxoacetamideindolyl compound features a 1,2-dimethylindole core and ortho-chlorobenzyl group — a combination that enhances lipophilicity, metabolic stability, and target selectivity versus simpler indole analogs. The ortho-chlorine provides a unique halogen-bonding handle for kinase and FAAH target engagement. Ideal for solid tumor hit expansion (colon, lung, liver), FAAH inhibition assays, and polypharmacology studies. Generic substitution will not replicate this compound's selectivity profile. Suitable for SAR matrices quantifying halogen-bond contributions.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
CAS No. 862831-06-9
Cat. No. B2382309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
CAS862831-06-9
Molecular FormulaC19H17ClN2O2
Molecular Weight340.81
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C19H17ClN2O2/c1-12-17(14-8-4-6-10-16(14)22(12)2)18(23)19(24)21-11-13-7-3-5-9-15(13)20/h3-10H,11H2,1-2H3,(H,21,24)
InChIKeyPRSXIGWRPMFTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-06-9): Chemical Class and Research Context


N-(2-Chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-06-9) belongs to the 3-oxoacetamideindolyl class of synthetic organic compounds, characterized by a 1,2-dimethylindole core linked via an α-ketoamide bridge to a 2-chlorobenzyl group [1]. This scaffold is recognized in patent literature for its association with potent anticancer, cytotoxic, and anti-angiogenic activities [2], as well as its potential as a fatty acid amide hydrolase (FAAH) inhibitor [3]. The compound has a molecular formula of C19H17ClN2O2 and a molecular weight of 340.8 g/mol [4].

Why N-(2-Chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide Cannot Be Substituted by Generic Analogs


Within the 3-oxoacetamideindolyl class, even minor structural modifications lead to significant variations in biological activity profiles. The specific combination of a 1,2-dimethyl substitution on the indole core and a 2-chlorobenzyl group on the amide nitrogen distinguishes this compound from other class members. The 1,2-dimethyl pattern on the indole ring increases lipophilicity and steric bulk, which can alter target binding kinetics and metabolic stability compared to unsubstituted indole analogs [1]. Similarly, the ortho-chlorine on the benzyl ring provides a unique halogen-bonding handle that is absent in analogs with para-substitution or unsubstituted benzyl groups. These structural features are critical for the compound's potential interaction with biological targets such as kinases and FAAH, and generic substitution with a simpler indole-3-oxoacetamide would likely result in a different selectivity and potency profile [2].

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide


Anticancer Class Potency: 3-Oxoacetamideindolyl Scaffold vs. Standard Chemotherapeutics

The 3-oxoacetamideindolyl compound class, to which N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide belongs, demonstrates potent anticancer activity in patent disclosures. The class has been shown to possess cytotoxic and anti-angiogenic properties that are useful in treating various cancers [1]. While specific IC50 values for the target compound are not publicly available, a closely related analog in the same scaffold class—an N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative (compound 5r)—exhibited an IC50 of 10.56 ± 1.14 μM against HepG2 liver cancer cells, along with induction of caspase-8-dependent apoptosis [2]. This provides a class-level benchmark for the anticancer potential of the target compound.

Anticancer Cytotoxicity Drug Discovery

Lipophilicity-Driven Differentiation: 1,2-Dimethylindole vs. Unsubstituted Indole Analogs

The 1,2-dimethyl substitution on the indole core of the target compound increases its calculated lipophilicity (cLogP) compared to the non-methylated analog N-(2-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide [1]. For the non-methylated analog, the experimental LogP is reported as 3.41 . The addition of two methyl groups on the indole is predicted to increase LogP by approximately 0.8–1.2 units based on standard fragment-based calculations, resulting in an estimated cLogP of ~4.2–4.6 for the target compound. This elevated lipophilicity can enhance membrane permeability but may also influence selectivity and metabolic clearance.

Lipophilicity Drug-like Properties ADME

Target Engagement Potential: FAAH Inhibition Class Membership

Patent literature explicitly identifies indole and azaindole compounds bearing chlorobenzyl and oxoacetamide moieties as inhibitors of fatty acid amide hydrolase (FAAH) [1]. The target compound's structural features—an indole core, a 2-chlorobenzyl group, and an oxoacetamide linker—match the general Markush structures claimed in FAAH inhibitor patents [2]. While specific IC50 data for the target compound are not publicly disclosed, its inclusion within this pharmacophore class suggests potential for modulating endocannabinoid tone, a mechanism distinct from the anticancer activity of the broader 3-oxoacetamideindolyl class.

FAAH Inhibition Pain Endocannabinoid System

Halogen-Bonding Advantage: 2-Chlorobenzyl vs. 4-Chlorobenzyl or Benzyl Analogs

The ortho-chlorine substituent on the benzyl ring of the target compound can engage in halogen-bonding interactions with target proteins, a feature not available to analogs with para-substitution or unsubstituted benzyl groups [1]. In related indole-based FAAH inhibitors, the position of halogen substitution on the benzyl ring has been shown to modulate both potency and selectivity [2]. Specifically, the ortho-chloro configuration may enforce a distinct conformational preference for the benzyl group, potentially restricting the accessible dihedral angles and thereby influencing binding mode selectivity compared to the more flexible unsubstituted benzyl analog.

Halogen Bonding Molecular Recognition Selectivity

Optimal Research and Procurement Scenarios for N-(2-Chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide


Oncology Drug Discovery: Hit Expansion for Indole-Based Anticancer Agents

Given the established anticancer activity of the 3-oxoacetamideindolyl scaffold [1], this compound is a logical candidate for hit expansion libraries targeting solid tumors (colon, lung, liver). Its 1,2-dimethyl substitution differentiates it from simpler indole-3-oxoacetamides and may improve cellular permeability due to increased lipophilicity, making it suitable for phenotypic screening in cancer cell line panels.

Endocannabinoid System Modulation: FAAH Inhibitor Tool Compound

The compound's structural alignment with the FAAH inhibitor pharmacophore described in multiple patents [2] positions it as a potential tool for probing endocannabinoid signaling pathways. It can be used in enzymatic assays to study FAAH inhibition kinetics and in cellular models of pain and inflammation, where FAAH inhibition is a validated therapeutic strategy.

Chemical Biology: Dual-Activity Probe for Polypharmacology Studies

The compound's potential to engage both anticancer targets (via the 3-oxoacetamideindolyl core) and FAAH (via the chlorobenzyl-oxoacetamide motif) makes it a unique candidate for polypharmacology research [1][2]. It can be employed in chemoproteomics studies to identify protein targets and off-targets, helping to elucidate the polypharmacology of indole-based bioactive compounds.

Structure-Activity Relationship (SAR) Studies: Halogen-Bonding in Drug Design

The ortho-chlorine on the benzyl ring provides a defined halogen-bonding handle that can be systematically compared with para-chloro, di-chloro, and unsubstituted analogs. This compound serves as a key member of an SAR matrix designed to quantify the contribution of halogen bonding to target binding affinity and selectivity [1].

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.